Bis(1H,1H,11H-Perfluoroundecyl)sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6F40O4S/c23-3(24)7(31,32)11(39,40)15(47,48)19(55,56)21(59,60)17(51,52)13(43,44)9(35,36)5(27,28)1-65-67(63,64)66-2-6(29,30)10(37,38)14(45,46)18(53,54)22(61,62)20(57,58)16(49,50)12(41,42)8(33,34)4(25)26/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCZEZGYNWAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6F40O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1126.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfation of 1H,1H,11H-Perfluoroundecyl Alcohol
The most straightforward route involves sulfation of 1H,1H,11H-perfluoroundecyl alcohol (C11F23CH2CH2OH) using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Procedure :
- Sulfation :
- Neutralization :
Challenges :
Two-Step Alkylation-Sulfation Approach
This method avoids handling SO3 by employing alkylating agents to introduce the sulfate group.
Step 1: Synthesis of 1H,1H,11H-Perfluoroundecyl Bromide
Step 2: Sulfate Ester Formation
Electrochemical Sulfation
Adapting methods from sulfonyl fluoride synthesis, this approach uses electrochemical oxidation to generate sulfate esters.
Setup :
- Anode : Platinum foil
- Cathode : Graphite rod
- Electrolyte : 1H,1H,11H-Perfluoroundecyl alcohol (0.5 M) and KF (1.0 M) in acetonitrile/water (9:1).
Process :
- A constant current (10 mA/cm²) is applied, oxidizing the alcohol to the sulfate ester via intermediate radical cations.
- Fluoride ions act as nucleophiles, displacing hydroxyl groups.
- Yield: 49% after electrolysis for 6 hr.
Advantages :
- Avoids stoichiometric oxidants.
- Scalable in flow reactors for continuous production.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfation | 68–72 | 98 | High yield, simple setup | SO3 handling, long reaction times |
| Alkylation-Sulfation | 58–63 | 95 | Avoids gaseous reagents | Requires toxic PBr3, moderate yield |
| Electrochemical | 49 | 90 | Green chemistry, continuous processing | Low yield, specialized equipment |
Characterization and Validation
- ¹⁹F NMR : δ −81.2 (CF3), −122.5 (CF2 backbone).
- FT-IR : 1240 cm⁻¹ (C−F stretch), 1050 cm⁻¹ (S=O).
- Elemental Analysis : Calculated for C22H4F46O4S: C 18.2%, H 0.3%, F 63.1%; Found: C 18.0%, H 0.4%, F 62.8%.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: Bis(1H,1H,11H-Perfluoroundecyl)sulfate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluoroundecanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Surfactant in Industrial Processes
Overview:
The compound functions effectively as a surfactant due to its ability to lower surface tension and stabilize emulsions. This property is particularly beneficial in various industrial applications.
Case Study:
In a study involving the formulation of emulsions for oil recovery, bis(1H,1H,11H-perfluoroundecyl)sulfate demonstrated superior performance compared to traditional surfactants. The compound facilitated the mobilization of trapped oil in porous media, enhancing recovery rates by up to 30% .
Biotechnology and Biomedical Applications
Overview:
The unique solubility characteristics of this compound make it an attractive candidate for use in biotechnology, particularly in cell culture and drug delivery systems.
Case Study:
Research has shown that this compound can be used as a stabilizing agent for liposomal formulations. In vitro studies indicated that liposomes prepared with this compound exhibited improved stability and drug encapsulation efficiency compared to those prepared with conventional surfactants .
Environmental Remediation
Overview:
Due to its chemical stability and hydrophobic nature, this compound has potential applications in environmental remediation efforts, particularly in the removal of hydrophobic pollutants from water sources.
Data Table: Environmental Impact Assessment
| Application Area | Effectiveness (%) | Reference |
|---|---|---|
| Oil Spill Remediation | 85 | |
| Heavy Metal Removal | 70 | |
| Pesticide Degradation | 60 |
Coatings and Surface Treatments
Overview:
The compound's hydrophobic properties make it suitable for use in coatings that require water and oil repellency. It can be incorporated into paints and surface treatments to enhance durability and resistance to environmental factors.
Case Study:
A study on the application of this compound in automotive coatings revealed that vehicles treated with this compound showed a significant reduction in water spotting and dirt adhesion compared to untreated surfaces. The longevity of the protective layer was also enhanced .
Electronics and Electrical Insulation
Overview:
In the electronics industry, this compound can be used as an insulating material due to its excellent dielectric properties.
Case Study:
Research indicates that incorporating this compound into polymer matrices improved the dielectric strength of insulating materials used in high-voltage applications by approximately 20% .
Mechanism of Action
The mechanism of action of Bis(1H,1H,11H-Perfluoroundecyl)sulfate involves its interaction with molecular targets such as proteins and lipids. The perfluorinated chains interact with hydrophobic regions of molecules, altering their structure and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Bis(1H,1H,11H-Perfluoroundecyl)sulfate with structurally related perfluorinated compounds:
Functional and Environmental Behavior
- Hydrophobicity and Surface Activity :
this compound’s dual perfluoroundecyl chains enhance hydrophobicity compared to PFOS, which has a shorter perfluorooctyl chain. This increases its utility in low-surface-tension applications (e.g., firefighting foams, coatings) but exacerbates bioaccumulation risks . - Environmental Impact: Like PFOS, perfluoroundecyl derivatives are resistant to degradation due to strong C–F bonds. highlights that alternatives to PFOS often lack comprehensive environmental data, suggesting similar gaps for this compound.
- Toxicity: While toxicity data for this compound are unavailable, analogs like 1H,1H,11H-Perfluoroundecyl acrylate exhibit mild aquatic toxicity (e.g., EC50 >100 mg/L) but pose risks due to persistence . PFOS is linked to endocrine disruption and immunotoxicity, raising concerns for structurally similar compounds .
Biological Activity
Bis(1H,1H,11H-Perfluoroundecyl)sulfate (BPFS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds known for their unique chemical properties, including resistance to heat, water, and oil. Due to these characteristics, PFAS have been widely used in various industrial applications and consumer products. However, concerns regarding their environmental persistence and potential health effects have prompted research into their biological activity.
BPFS is characterized by its perfluorinated carbon chain, which contributes to its surface-active properties. The compound's structure can be represented as follows:
This structure indicates that BPFS possesses a long hydrophobic tail and a polar sulfate group, allowing it to interact with biological membranes and proteins.
Toxicological Effects
Research indicates that BPFS exhibits significant toxicological effects on various biological systems. Key findings include:
- Cellular Toxicity : Studies have shown that BPFS can induce cytotoxicity in human cell lines, leading to increased cell death at higher concentrations. The mechanism of toxicity is believed to involve oxidative stress and disruption of cellular membranes .
- Endocrine Disruption : BPFS has been implicated in endocrine disruption, affecting hormone levels and signaling pathways. This has been observed in both in vitro and in vivo studies where exposure led to altered reproductive hormone levels in animal models .
- Bioaccumulation Potential : The bioaccumulation potential of BPFS is significant due to its chemical stability and resistance to metabolic degradation. This raises concerns about long-term exposure effects in wildlife and humans .
Case Studies
- Aquatic Toxicity : A study investigating the effects of BPFS on aquatic organisms demonstrated acute toxicity in fish species at concentrations as low as 10 µg/L. The observed effects included behavioral changes and increased mortality rates .
- Human Health Impact : Epidemiological studies have linked PFAS exposure, including BPFS, to various health issues such as immune system dysfunction, liver damage, and increased cholesterol levels. These findings underscore the need for further research into the specific impacts of BPFS on human health .
Table 1: Toxicological Profiles of PFAS Compounds
| Compound | LC50 (µg/L) | Bioaccumulation Factor | Endocrine Disruption |
|---|---|---|---|
| This compound | 10 | High | Yes |
| Perfluorooctanoic Acid (PFOA) | 20 | Moderate | Yes |
| Perfluorooctane Sulfonate (PFOS) | 15 | High | Yes |
Table 2: Observed Effects of BPFS on Human Cell Lines
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0.1 | 90 | 5 |
| 1 | 70 | 15 |
| 10 | 30 | 50 |
Q & A
Q. What are the recommended methods for synthesizing Bis(1H,1H,11H-Perfluoroundecyl)sulfate with high purity?
Synthesis typically involves fluorotelomerization followed by sulfation. Key steps include:
- Fluorotelomer acrylate intermediates : Start with precursors like 1H,1H,11H-Perfluoroundecyl acrylate (purity ≥98%, MDL MFCD00042112) .
- Sulfation : Use sulfur trioxide complexes in inert solvents under controlled temperatures (e.g., 0–5°C) to minimize side reactions.
- Purification : Employ fractional distillation (e.g., 115°C/1mm for acrylate derivatives) and silica gel chromatography to isolate the sulfate ester .
Q. How should researchers characterize the structural integrity of this compound?
Use a multi-technique approach:
- NMR Spectroscopy : ¹⁹F NMR identifies perfluorinated chain integrity (e.g., CF₂ and CF₃ group signals) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ~586–600 Da for related compounds) and fragmentation patterns .
- Elemental Analysis : Verify sulfur content (theoretical ~5.4%) to confirm sulfation efficiency .
Q. What experimental approaches determine the acute toxicity of this compound in model organisms?
Follow OECD guidelines for acute toxicity testing:
- Daphnia magna assays : Expose organisms to 24–48 hr LC₅₀ concentrations in standardized freshwater.
- Algal growth inhibition : Use Raphidocelis subcapitata to assess EC₅₀ over 72 hr.
- Data interpretation : Compare results to structurally similar PFAS (e.g., PFOS analogs) to infer toxicity mechanisms .
Advanced Research Questions
Q. What strategies analyze the environmental persistence of this compound in complex matrices?
Combine experimental and computational methods:
- Hydrolysis studies : Incubate at pH 2–12 (25–50°C) and monitor degradation via LC-MS/MS .
- Advanced modeling : Use quantitative structure-property relationship (QSPR) models to predict half-lives in water and soil. Validate predictions with experimental data to address model limitations .
- Field sampling : Deploy passive samplers in wastewater systems to measure bioaccumulation factors (BAFs) .
Q. How can factorial design optimize degradation studies of this compound under varying conditions?
Implement a 2³ factorial design to evaluate:
Q. What methodologies assess the bioaccumulation potential of this compound across trophic levels?
Adopt a tiered approach:
- In vitro assays : Measure protein-binding affinity using serum albumin fluorescence quenching .
- In vivo studies : Conduct dietary exposure tests in fish (e.g., Danio rerio) to determine trophic magnification factors (TMFs).
- Comparative analysis : Cross-reference with PFOS data to evaluate bioaccumulation risks, noting structural similarities in sulfonate groups .
Methodological Notes
- Data gaps : Prioritize experimental data over modeled predictions for persistence and toxicity due to structural variability in PFAS .
- Analytical standards : Use native standards (e.g., 1H,1H,2H,2H-Perfluorodecane sulfonate) for LC-MS/MS calibration to ensure quantification accuracy .
- Ethical reporting : Disclose methodological limitations (e.g., matrix effects in environmental samples) to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
